molecular formula C9H15N3O2S B6638329 Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate

Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate

Cat. No.: B6638329
M. Wt: 229.30 g/mol
InChI Key: DDMNRTGUJVVJDR-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate typically involves the reaction of 2-methyl-1,2,4-triazole-3-thiol with ethyl 2-bromobutanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced reaction times. These methods can be optimized for large-scale production by adjusting parameters like flow rates, temperature, and pressure .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can be crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
  • 1,2,4-Triazole derivatives

Uniqueness

Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate is unique due to its specific combination of the triazole ring and the butanoate ester group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-4-7(8(13)14-5-2)15-9-10-6-11-12(9)3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMNRTGUJVVJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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